5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1344360-41-3
VCID: VC2948068
InChI: InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
SMILES: CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Molecular Formula: C10H12BrClO4S
Molecular Weight: 343.62 g/mol

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

CAS No.: 1344360-41-3

Cat. No.: VC2948068

Molecular Formula: C10H12BrClO4S

Molecular Weight: 343.62 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride - 1344360-41-3

Specification

CAS No. 1344360-41-3
Molecular Formula C10H12BrClO4S
Molecular Weight 343.62 g/mol
IUPAC Name 5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride
Standard InChI InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Standard InChI Key HNOISOIMHSYWOJ-UHFFFAOYSA-N
SMILES CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Canonical SMILES CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl

Introduction

Structural Characteristics and Identification

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is characterized by a complex molecular structure featuring a benzene ring substituted with a bromine atom, an ethoxyethoxy group, and a sulfonyl chloride moiety. The compound is formally identified by the following parameters:

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers as shown in Table 1:

IdentifierValue
CAS Number1344360-41-3
IUPAC Name5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride
Molecular FormulaC₁₀H₁₂BrClO₄S
Molecular Weight343.63 g/mol
MDL NumberMFCD17301509
PubChem CID62104374

Structural Notation

For computational chemistry and database purposes, the compound can be represented through various structural notations:

  • SMILES: CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl

  • InChI: InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3

  • InChIKey: HNOISOIMHSYWOJ-UHFFFAOYSA-N

Physical and Chemical Properties

Basic Physical Properties

The compound typically appears as a powder at standard conditions and requires specific storage conditions to maintain stability .

Spectroscopic Properties

Spectroscopic data provides valuable insights into the compound's structure and behavior. Predicted collision cross-section (CCS) measurements, which are valuable for mass spectrometry applications, have been calculated for various adducts of the compound as shown in Table 2:

Adductm/zPredicted CCS (Ų)
[M+H]+342.94011154.2
[M+Na]+364.92205157.3
[M+NH4]+359.96665158.1
[M+K]+380.89599156.2
[M-H]-340.92555153.3
[M+Na-2H]-362.90750156.7
[M]+341.93228153.8
[M]-341.93338153.8

These collision cross-section values provide important information for analytical chemistry applications, particularly for identification and characterization using ion mobility spectrometry coupled with mass spectrometry .

Synthetic Applications and Research Relevance

General Applications

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride serves as a valuable synthetic intermediate in organic chemistry due to its reactive sulfonyl chloride group. Its primary applications include:

  • Serving as a building block in organic synthesis

  • Acting as a reagent in the preparation of sulfonamides

  • Functioning as an intermediate in pharmaceutical development

  • Contributing to the synthesis of complex molecular structures

Reaction Patterns

The sulfonyl chloride functionality makes this compound particularly useful in nucleophilic substitution reactions. The typical reactions include:

  • Formation of sulfonamides through reaction with amines

  • Production of sulfonate esters through reaction with alcohols

  • Participation in coupling reactions for the synthesis of more complex structures

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride exist, differing primarily in the ether substituent pattern. Table 3 provides a comparative analysis of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Difference
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride1344360-41-3C₁₀H₁₂BrClO₄S343.63Reference compound
5-Bromo-2-ethoxybenzene-1-sulfonyl chloride379255-01-3C₈H₈BrClO₃S299.57Lacks the additional ethoxy unit
5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride1247381-44-7C₉H₁₀BrClO₄S329.60Has methoxy instead of ethoxy terminal group
5-Bromo-2-methoxybenzene-1-sulfonyl chloride23095-05-8C₇H₆BrClO₃S285.54Simpler methoxy substituent
5-Bromo-2-methylbenzene-1-sulfonyl chloride69321-56-8C₇H₆BrClO₂S269.54Has methyl instead of alkoxy substituent

This comparative analysis demonstrates the structural diversity within this class of compounds, with variations primarily in the nature and complexity of the alkoxy substituents .

Reactivity Comparison

  • Steric accessibility of the reactive center

  • Electronic properties of the benzene ring

  • Solubility characteristics in various reaction media

  • Stability under different reaction conditions

Research Applications

Pharmaceutical Development

Sulfonyl chlorides like 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride serve as important intermediates in pharmaceutical research, particularly in the development of:

  • Sulfonamide-based drugs

  • Enzyme inhibitors

  • Receptor modulators

  • Novel therapeutic agents

Materials Science Applications

The unique structural features of this compound may also make it valuable in materials science applications, including:

  • Development of specialty polymers

  • Creation of surface-active agents

  • Synthesis of materials with specific reactive functionalities

Future Research Directions

Based on the structural characteristics and reactivity profile of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, several promising research directions emerge:

  • Exploration of its potential as an intermediate in the synthesis of P-glycoprotein inhibitors for addressing multidrug resistance in cancer therapy

  • Investigation of its utility in creating novel sulfonamide libraries for biological screening

  • Development of more efficient and environmentally friendly synthesis methods

  • Examination of structure-activity relationships through systematic modification of the alkoxy substituent

  • Application in the development of novel phthalocyanine compounds for specialized applications

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